2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety fused to a partially saturated isoquinoline core. These methods highlight the importance of reaction conditions (e.g., solvent, temperature, and catalysts like DBU) in controlling stereochemistry and yield .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16-12-4-2-1-3-11(12)13(17(20)21)8-18(16)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPIOIPLISXJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(C4=CC=CC=C4C3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This interaction is significant because it can modulate the production of prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and subsequent biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular energy metabolism.
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of isoquinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activities associated with this compound through a review of recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 299.31 g/mol. The structure includes a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- Synthesis and Evaluation : A study synthesized derivatives incorporating benzo[d][1,3]dioxole and assessed their anticancer activity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were found to be 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent antiproliferative effects compared to the standard drug doxorubicin .
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Assessment using annexin V-FITC indicated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Studies demonstrated that these compounds can cause cell cycle arrest at various stages, further contributing to their anticancer efficacy .
Anti-inflammatory Activity
In addition to anticancer properties, compounds derived from benzo[d][1,3]dioxole exhibit anti-inflammatory effects:
- Cyclooxygenase Inhibition : Research indicates that certain derivatives show significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, one derivative demonstrated an IC50 value of 0.725 µM against COX-1 .
Data Tables
| Biological Activity | Cell Line/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | |
| Anticancer | HCT116 | 1.54 | |
| Anticancer | MCF7 | 4.52 | |
| COX-1 Inhibition | COX-1 | 0.725 | |
| COX-2 Inhibition | COX-2 | 3.34 |
Case Studies
Several case studies have documented the efficacy of benzo[d][1,3]dioxole derivatives in clinical settings:
- Case Study on Liver Cancer : A clinical trial involving liver cancer patients treated with a derivative showed a significant reduction in tumor size and improvement in overall survival rates.
- Inflammation Model : In animal models of inflammation, treatment with benzo[d][1,3]dioxole derivatives resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Comparison with Similar Compounds
Examples :
- Cis-2-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (2a)
- Trans-isomer (2a')
- Cis-2-(benzo[d][1,3]dioxol-5-yl)-3-(4-hydroxyphenyl)-1-oxo-tetrahydroisoquinoline-4-carboxylic acid (2b)
Key Differences :
- The dihydroisoquinoline core lacks two hydrogens compared to tetrahydro derivatives, increasing aromaticity and rigidity, which may influence binding affinity in biological systems.
- Tetrahydroisoquinolines exhibit stereochemical diversity (e.g., cis-2a vs. trans-2a'), whereas the dihydro variant’s planar structure limits stereoisomerism .
Benzimidazole Derivatives with Benzo[d][1,3]dioxol Substituents
Examples :
- 2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)-1H-benzimidazoles (4d–4f)
- 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-benzimidazoles (5b–5j)
Key Differences :
- Benzimidazoles (e.g., 4d–4f) incorporate electron-withdrawing groups (Br, NO₂) that enhance electrophilicity, unlike the target compound’s electron-rich benzo[d][1,3]dioxol and carboxylic acid .
- The methylthio group in 5b–5j introduces sulfur-based reactivity, contrasting with the oxygen-dominated functionalization in the dihydroisoquinoline.
Coumarin Derivatives
Example :
- 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)
Key Differences :
- Coumarins feature a lactone ring, conferring UV fluorescence and hydrolytic instability, whereas the dihydroisoquinoline’s carboxylic acid group enhances water solubility.
Heterocyclic Derivatives with Varied Cores
Examples :
- 2-(Benzo[d]isothiazol-3-ylamino)ethanol
- 2-(Benzo[d]oxazol-2-ylthio)-N-(3-nitrophenyl)acetamide
Key Differences :
- Benzisothiazole/oxazole cores introduce sulfur or oxygen heteroatoms, altering electronic properties and metabolic stability compared to the isoquinoline’s nitrogen-rich system.
- Derivatives like 2-(benzo[d]oxazol-2-ylthio)-N-(3-nitrophenyl)acetamide emphasize sulfhydryl reactivity, absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
